Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate
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Overview
Description
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is a complex organic compound that features a tert-butyl ester and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl group, followed by esterification and cyclization reactions. The use of tert-butyl hydroperoxide and benzyl cyanides has been reported for the preparation of tert-butyl esters . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and bases like sodium hydroxide .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl ester and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various bases and solvents such as sodium hydroxide and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding amine .
Scientific Research Applications
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate involves the protection and deprotection of functional groups. The tert-butoxycarbonyl group acts as a protecting group for amines, which can be selectively removed under acidic conditions . The molecular targets and pathways involved in its action depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is unique due to its combination of a tert-butyl ester and a tert-butoxycarbonyl group, which provides distinct reactivity and stability. This makes it a valuable compound in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C24H27NO6 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-oxo-3-phenylindole-1-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-22(2,3)29-20(27)25-18-15-11-10-14-17(18)24(19(25)26,16-12-8-7-9-13-16)31-21(28)30-23(4,5)6/h7-15H,1-6H3 |
InChI Key |
HNUZWMFRWDNHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
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